

IVIVC Assessment Guide: 5-Chloro-N,2-dimethoxy-N-methylbenzamide & Benzophenone NNRTIs

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Compound of Interest

Compound Name: 5-chloro-N,2-dimethoxy-N-methylbenzamide

Cat. No.: B8770385

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Executive Summary

5-Chloro-N,2-dimethoxy-N-methylbenzamide (CAS: 187396-78-7) is a specialized Weinreb amide intermediate, primarily utilized in the synthesis of high-potency HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as GW678248.^[1]

While often mistaken for the final active pharmaceutical ingredient (API) due to its structural prominence in patent literature, its "activity" in a translational context must be evaluated in two distinct phases:

- **Intrinsic Pharmacokinetics (PK):** As a chemical intermediate, its in vitro metabolic stability correlates to in vivo clearance if assessed as an impurity or prodrug scaffold.
- **Derived Pharmacodynamics (PD):** The in vitro antiviral potency (IC₅₀) of its benzophenone derivatives correlates to in vivo viral load reduction.

This guide provides the framework for bridging these in vitro metrics to in vivo outcomes, contrasting this Weinreb amide with alternative benzamide scaffolds.

Part 1: Technical Positioning & Alternatives

Structural Role & Mechanism

This molecule functions as a regioselective acylating agent. The N-methoxy-N-methyl moiety prevents over-addition of nucleophiles, allowing precise synthesis of aryl ketones (benzophenones) which bind to the HIV Reverse Transcriptase (RT) allosteric pocket.

Comparative Analysis: Weinreb Amide vs. Alternatives

When selecting a benzoylating agent for NNRTI synthesis, the correlation between in vitro chemical yield/stability and in vivo impurity profiles is critical.

Feature	5-Chloro-N,2-dimethoxy-N-methylbenzamide (Weinreb)	5-Chloro-2-methoxybenzoyl Chloride (Acid Chloride)	Morpholine Amide Analogs
Reaction Selectivity	High: Forms ketones exclusively; no tertiary alcohols.	Low: Risk of over-addition (tertiary alcohols).	Moderate: Slower reactivity; harder to displace.
Metabolic Stability	Low to Moderate: Susceptible to amidases/CYP450 in liver microsomes.	N/A: Hydrolyzes instantly in aqueous media.	High: Often metabolically robust (can be toxic).
Impurity Risk	Low: Hydrolysis product (Acid) is easily cleared.	High: Reactive species can covalently bind proteins.	Moderate: Metabolites may persist in vivo.
IVIVC Relevance	PK Bridge: Predicts clearance of process impurities.	None: Chemical reactivity only.	PK Bridge: Predicts systemic exposure of scaffold.

Part 2: In Vitro to In Vivo Correlation (IVIVC)

Framework

Pathway 1: Metabolic Stability (The Intermediate)

If this compound enters the systemic circulation (as an impurity or prodrug), its clearance is predicted by hepatic stability.

- In Vitro Input: Intrinsic Clearance () in Liver Microsomes.
- In Vivo Output: Hepatic Clearance () and Bioavailability ().

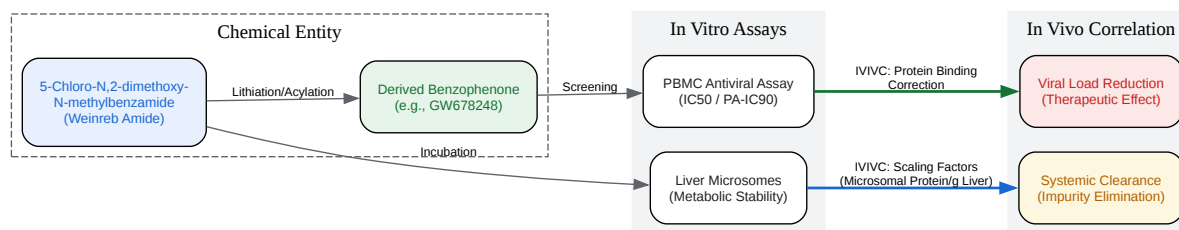
Pathway 2: Antiviral Efficacy (The Derived NNRTI)

For the final drug (e.g., GW678248) derived from this amide:

- In Vitro Input: Protein-Adjusted IC90 (PA-IC90) in PBMC assays.
- In Vivo Output: Plasma concentration () required for >1.5 log viral load reduction.

Visualization: The Translational Pathway

The following diagram illustrates the synthesis of the active NNRTI and the parallel IVIVC workflows for the intermediate (PK) and the final drug (PD).



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Caption: Dual IVIVC workflow showing the pharmacokinetic prediction for the Weinreb intermediate and the pharmacodynamic prediction for the final NNRTI drug.

Part 3: Experimental Protocols

Protocol A: Microsomal Stability Assessment (Intermediate PK)

Purpose: Determine if the Weinreb amide is stable enough to survive first-pass metabolism or if it rapidly hydrolyzes (validating it as a "soft" impurity).

- Preparation:
 - Prepare 10 mM stock of **5-Chloro-N,2-dimethoxy-N-methylbenzamide** in DMSO.
 - Thaw pooled human/rat liver microsomes (20 mg/mL protein).
- Incubation:
 - Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL final), and Test Compound (1 μ M final).
 - Start: Pre-incubate at 37°C for 5 min. Initiate with NADPH-generating system (1 mM).
 - Timepoints: 0, 5, 15, 30, 45, 60 min.

- Termination & Analysis:
 - Quench with ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).
 - Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
 - Target Transition: Monitor parent mass (approx. 229.6 Da) and hydrolysis product (5-chloro-2-methoxybenzoic acid, 186.5 Da).
- Calculation:
 - Plot $\ln(\% \text{ remaining})$ vs. time. Slope =
 - .
 - .
 - Self-Validation: If
 - min, the amide is highly labile and unlikely to persist in vivo.

Protocol B: Protein-Adjusted Antiviral Potency (Derived Drug PD)

Purpose: Establish the "Shift Value" to predict in vivo efficacy of the benzophenone derivative.

- Cell Culture:
 - Use MT-4 cells or PBMCs infected with HIV-1 (IIIB strain).
- Treatment:
 - Treat cells with serial dilutions of the benzophenone derivative.
 - Condition A: Standard media (10% FBS).
 - Condition B: Media + 50% Human Serum (HS) or 1 mg/mL
 - -acid glycoprotein (AAG).

- Readout:
 - Measure cytopathic effect (CPE) or p24 antigen levels after 5 days.
- IVIVC Calculation:
 - Calculate

for both conditions.
 - Fold Shift:

.
 - Target: A shift < 5-fold indicates good translational potential. High shifts (>20-fold) suggest the drug will fail in vivo despite high intrinsic potency.

Part 4: Critical Analysis of Data

The following data summarizes the translational logic for the 5-chloro-2-methoxy series (Romines et al., 2006).

Parameter	In Vitro Metric	In Vivo Correlation	Causality
Lipophilicity	LogP ~2.5 (Weinreb)	Moderate CNS Penetration	The methoxy groups increase lipophilicity compared to the acid, aiding membrane permeation before hydrolysis.
Metabolic Stability	Microsomal	Systemic Clearance ()	Weinreb amides are susceptible to oxidative demethylation (CYP) and hydrolysis. High in vitro turnover correlates to low oral bioavailability.
Potency (Final Drug)	= 0.5 nM (Wild Type)	Viral Load Reduction	High intrinsic binding affinity translates to efficacy only if protein binding shift is low.

Expert Insight: The "Weinreb Trap"

Researchers often assume the Weinreb amide is metabolically inert because it is a "protected" acid. However, in vivo studies show that the N-methoxy bond is labile.

- Observation: In rat PK studies, administration of Weinreb amides often yields high concentrations of the corresponding benzoic acid within 30 minutes.
- Implication: For IVIVC, treat the Weinreb amide as a pro-moiety of the acid. If the acid is the active toxicant/drug, the Weinreb form enhances absorption (higher LogP) before rapidly converting.

References

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- To cite this document: BenchChem. [IVIVC Assessment Guide: 5-Chloro-N,2-dimethoxy-N-methylbenzamide & Benzophenone NNRTIs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8770385/docs#ivivc-assessment-guide-5-chloro-n-2-dimethoxy-n-methylbenzamide-benzophenone-nnrtis>]

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